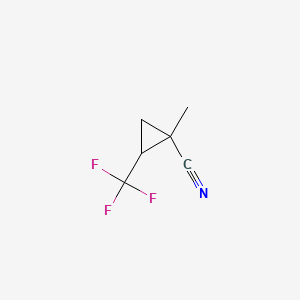
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties contribute to the compound’s potential efficacy in various applications.
類似化合物との比較
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-methanol
Uniqueness: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and interaction profiles compared to its carboxylic acid, carboxamide, and methanol analogs. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H6F3N |
|---|---|
分子量 |
149.11 g/mol |
IUPAC名 |
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H6F3N/c1-5(3-10)2-4(5)6(7,8)9/h4H,2H2,1H3 |
InChIキー |
NJKDCPVREBNWQW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



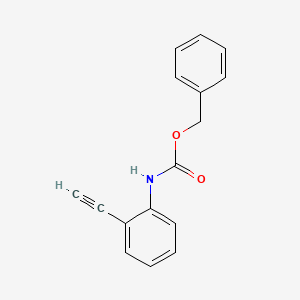
![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)

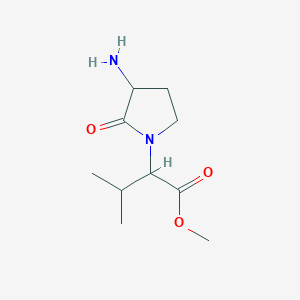

![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)



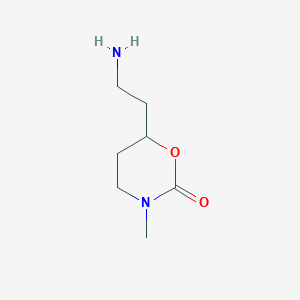
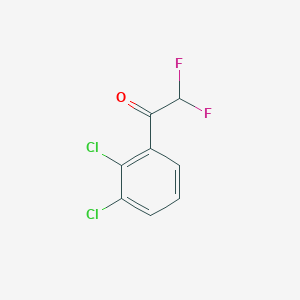
![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)

